molecular formula C69H120O12 B8107028 Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate)

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate)

Cat. No.: B8107028
M. Wt: 1141.7 g/mol
InChI Key: BINKHIBCUUYDHE-UHFFFAOYSA-N
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Description

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three tridecylmalonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyltris(methylene) core, which is then reacted with tridecylmalonate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkoxides in alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) has several scientific research applications:

Mechanism of Action

The mechanism by which Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) exerts its effects involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The benzene ring provides a stable framework that can interact with other aromatic systems, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties. These features make it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

diethyl 2-[[3,5-bis[2,2-bis(ethoxycarbonyl)pentadecyl]phenyl]methyl]-2-tridecylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H120O12/c1-10-19-22-25-28-31-34-37-40-43-46-49-67(61(70)76-13-4,62(71)77-14-5)55-58-52-59(56-68(63(72)78-15-6,64(73)79-16-7)50-47-44-41-38-35-32-29-26-23-20-11-2)54-60(53-58)57-69(65(74)80-17-8,66(75)81-18-9)51-48-45-42-39-36-33-30-27-24-21-12-3/h52-54H,10-51,55-57H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINKHIBCUUYDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H120O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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